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Compound of Interest

Compound Name: 6-Methylquinoline

Cat. No.: B044275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical and biological properties of

6-methylquinoline and 8-methylquinoline. The information presented is curated from

experimental data to assist researchers in understanding the key differences between these

two isomers and to inform their application in chemical synthesis and drug discovery.

Physicochemical and Spectroscopic Properties
The positional isomerism of the methyl group in 6-methylquinoline and 8-methylquinoline

leads to distinct physicochemical and spectroscopic characteristics. A summary of these

properties is presented below.
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Property 6-Methylquinoline 8-Methylquinoline

CAS Number 91-62-3[1] 611-32-5[2]

Molecular Formula C₁₀H₉N[1] C₁₀H₉N[2]

Molecular Weight 143.19 g/mol [1] 143.19 g/mol [2]

Appearance Clear pale yellow liquid or oil[1] Yellow liquid or oil[2]

Melting Point -22 °C (-8 °F)[1] -80 °C (-112 °F)[2]

Boiling Point
258.6 °C (497.5 °F) at 760

mmHg[1]

247.8 °C (478 °F) at 751

mmHg[2]

Density 1.067 g/mL at 20 °C 1.0719 g/mL at 20 °C[2]

Water Solubility Insoluble[1]
1 to 5 mg/mL at 17.2 °C (63

°F)[2]

pKa 5.15 4.65

Reactivity

Sensitive to prolonged

exposure to light. May react

vigorously with strong oxidizing

agents and strong acids.

May be sensitive to light

exposure. May react vigorously

with strong oxidizing agents

and strong acids.

Spectroscopic Data
The ¹H and ¹³C NMR spectra provide insights into the electronic environment of the protons

and carbons in each isomer. The mass spectra reveal characteristic fragmentation patterns.

¹H NMR Spectral Data (CDCl₃)
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Proton
6-Methylquinoline (δ, ppm)
[3]

8-Methylquinoline (δ, ppm)
[4][5]

H2 8.83 - 8.84 8.94 - 8.95

H3 7.33 - 7.34 7.38 - 7.39

H4 8.03 - 8.04 8.11 - 8.12

H5 7.53 - 7.55 7.56 - 7.57

H7 7.99 - 8.00 7.64 - 7.65

CH₃ 2.52 2.82 - 2.83

¹³C NMR Spectral Data (CDCl₃)

Carbon 6-Methylquinoline (δ, ppm)
8-Methylquinoline (δ, ppm)
[6]

C2 149.8 149.3

C3 121.1 121.2

C4 135.8 136.2

C4a 128.5 128.0

C5 126.4 126.0

C6 136.1 128.9

C7 131.6 126.9

C8 129.4 135.8

C8a 147.5 146.9

CH₃ 21.5 17.9

Mass Spectrometry
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Both isomers exhibit a molecular ion peak (M+) at m/z 143. The fragmentation patterns are

influenced by the position of the methyl group. For 6-methylquinoline, a significant fragment is

observed at m/z 115, corresponding to the loss of a neutral molecule of HCN from the M-1 ion.

The mass spectrum of 8-methylquinoline also shows a prominent M-1 peak at m/z 142.

Synthesis of 6- and 8-Methylquinoline
The Skraup synthesis is a widely employed method for the preparation of quinolines, including

6- and 8-methylquinoline. This reaction involves the condensation of an aromatic amine with

glycerol in the presence of a dehydrating agent (sulfuric acid) and an oxidizing agent.

Experimental Protocol: Skraup Synthesis
The following is a general procedure for the Skraup synthesis, which can be adapted for the

synthesis of 6-methylquinoline and 8-methylquinoline using p-toluidine and o-toluidine,

respectively.

Materials:

Aniline derivative (p-toluidine or o-toluidine)

Glycerol

Concentrated Sulfuric Acid

Oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

Ferrous sulfate (optional, as a moderator)

Procedure:

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser,

and a dropping funnel, carefully add the aniline derivative and glycerol.

With vigorous stirring, slowly add concentrated sulfuric acid through the dropping funnel. The

addition is exothermic, and the temperature should be controlled.
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Add the oxidizing agent to the mixture. If the reaction is too vigorous, ferrous sulfate can be

added to moderate it.

Heat the reaction mixture, typically to around 130-140°C, for several hours. The progress of

the reaction can be monitored by thin-layer chromatography.

After the reaction is complete, cool the mixture and cautiously pour it into a large volume of

water.

Neutralize the acidic solution with a base, such as sodium hydroxide, until the product

precipitates.

The crude product can be purified by steam distillation followed by extraction with an organic

solvent and subsequent distillation or recrystallization.

Note: The Skraup reaction can be highly exothermic and should be performed with caution in a

well-ventilated fume hood.

Comparative Biological Activity
A significant body of research has highlighted the differing biological activities of 6-
methylquinoline and 8-methylquinoline, particularly concerning their genotoxicity and

carcinogenicity.

Genotoxicity and Carcinogenicity
Experimental studies have demonstrated that 8-methylquinoline is a carcinogenic compound,

whereas 6-methylquinoline is considered noncarcinogenic. This difference in carcinogenicity

is attributed to their distinct metabolic pathways and the resulting genotoxicity of their

metabolites.

Studies on unscheduled DNA synthesis (UDS), a measure of DNA repair, have shown that 8-

methylquinoline induces a positive response in rat hepatocytes, indicating DNA damage. In

contrast, 6-methylquinoline does not induce UDS.

Metabolism
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The differential toxicity of these isomers is rooted in their metabolism. The hepatic microsomal

metabolism of 8-methylquinoline leads to the formation of dihydrodiols, which are not observed

in the metabolism of 6-methylquinoline. The formation of these dihydrodiol metabolites is a

key step in the metabolic activation of polycyclic aromatic hydrocarbons to carcinogenic

species.

Experimental Workflows and Pathways
The following diagrams illustrate the general synthetic pathway for methylquinolines via the

Skraup synthesis and the proposed metabolic activation pathway leading to the differential

genotoxicity of 6- and 8-methylquinoline.
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Caption: General workflow of the Skraup synthesis for methylquinolines.
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Caption: Proposed metabolic activation pathways for 6- and 8-methylquinoline.

Conclusion
The subtle difference in the position of the methyl group between 6-methylquinoline and 8-

methylquinoline results in significant variations in their physical, chemical, and biological

properties. Notably, the carcinogenicity and genotoxicity of 8-methylquinoline, driven by its

unique metabolic pathway, stand in stark contrast to the non-carcinogenic nature of 6-
methylquinoline. This comparative guide provides essential data and experimental context to

aid researchers in the informed selection and application of these isomers in their scientific

endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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